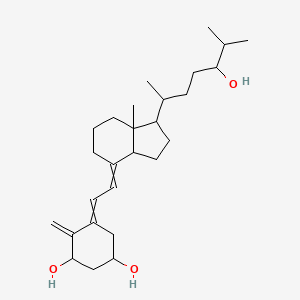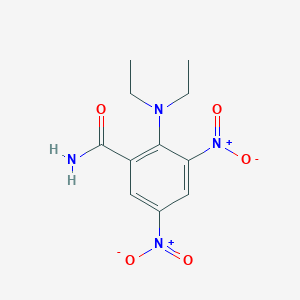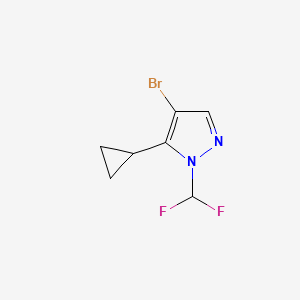![molecular formula C18H16N2O4 B12469786 2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid](/img/structure/B12469786.png)
2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid typically involves the reaction of 1-acetyl-2,3-dihydroindole with a benzoic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways within the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic Acid: A plant hormone with similar indole structure but different biological activities.
1-Acetyl-2,3-dihydroindole: A precursor in the synthesis of the compound with distinct properties.
Benzoic Acid Derivatives: Various derivatives with different substituents that exhibit unique chemical and biological properties.
Uniqueness: 2-[(1-Acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic Acid is unique due to its specific structure, which combines the indole and benzoic acid moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C18H16N2O4 |
|---|---|
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)20-9-8-12-10-13(6-7-16(12)20)19-17(22)14-4-2-3-5-15(14)18(23)24/h2-7,10H,8-9H2,1H3,(H,19,22)(H,23,24) |
InChI-Schlüssel |
UDCSSOCPBGVYFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12469706.png)
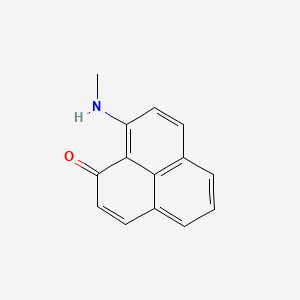
![2-{[4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](ethyl)amino}ethanol](/img/structure/B12469713.png)

![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)
![N-(4-bromo-2,5-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12469754.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B12469757.png)
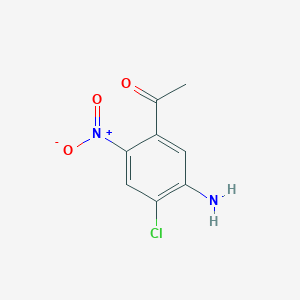
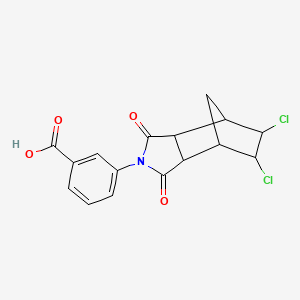
![1-[(Diphenylphosphorothioyl)sulfanyl]-3-phenylurea](/img/structure/B12469767.png)
